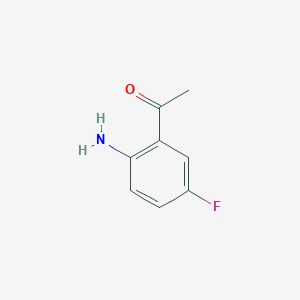

1-(2-Amino-5-fluorophenyl)ethanone

Description

Overview of Substituted Phenylethanones in Organic Synthesis and Medicinal Chemistry

Substituted phenylethanones, also known as acetophenones, represent a class of organic compounds characterized by a phenyl ring attached to an acetyl group. wikipedia.org They are fundamental scaffolds in organic synthesis, serving as versatile intermediates for a wide range of chemical transformations. Their reactivity, centered around the ketone functional group and the aromatic ring, allows for numerous modifications, making them ideal starting materials for constructing more intricate molecular architectures.

In medicinal chemistry, the acetophenone (B1666503) framework is a common feature in many biologically active compounds. rasayanjournal.co.in The inherent structural properties of this scaffold can be fine-tuned through the introduction of various substituents on the phenyl ring, leading to compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rasayanjournal.co.innih.gov The ability to systematically modify the substitution pattern on the phenylethanone core provides a powerful tool for establishing structure-activity relationships and optimizing the therapeutic potential of lead compounds.

Significance of Fluoro- and Amino-Substituents in Modulating Chemical Reactivity and Biological Activity

The introduction of fluorine atoms and amino groups into organic molecules can profoundly influence their chemical and biological properties. nih.govchimia.ch Fluorine, being the most electronegative element, can alter the electronic nature of a molecule, enhance its metabolic stability, and increase its lipophilicity, which can improve membrane permeability. chimia.chtandfonline.com The replacement of a hydrogen atom with fluorine can lead to more stable compounds due to the high strength of the carbon-fluorine bond. chimia.ch These attributes are highly desirable in drug design, often leading to compounds with improved pharmacokinetic profiles and enhanced biological efficacy. chimia.chtandfonline.com

The amino group, on the other hand, is a key functional group that can participate in hydrogen bonding and act as a nucleophile or a base. Its presence can significantly impact a molecule's solubility, basicity, and ability to interact with biological targets such as enzymes and receptors. numberanalytics.com In many instances, the amino group serves as a crucial anchor for binding to the active site of a protein. The combination of both fluoro and amino substituents on a phenyl ring, as seen in 1-(2-Amino-5-fluorophenyl)ethanone, creates a unique electronic and steric environment, influencing the reactivity of the entire molecule and providing a platform for the development of novel bioactive agents. nih.gov

Research Landscape of this compound as a Strategic Synthetic Precursor

This compound has been increasingly recognized for its role as a strategic precursor in the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry. nih.govnih.gov Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for a range of cyclization reactions to form fused ring systems.

Notably, this compound is a key starting material for the synthesis of quinazoline (B50416) and quinazolinone derivatives. nih.govacs.org These nitrogen-containing heterocyclic scaffolds are present in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. nih.govacs.org The presence of the fluorine atom in the final products derived from this compound can further enhance their biological activity and metabolic stability. For instance, fluoroquinolone antibacterials have demonstrated that a fluorine substituent can significantly improve the inhibition of bacterial DNA gyrase. tandfonline.com

The research landscape indicates a growing interest in utilizing this compound for the development of novel therapeutic agents. nih.govnih.govmdpi.com Its utility in constructing complex molecular frameworks, coupled with the advantageous properties imparted by the fluoro and amino groups, positions it as a valuable tool in the ongoing quest for new and improved pharmaceuticals.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-amino-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBLTXXNEXJVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543909 | |

| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-25-1 | |

| Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Amino 5 Fluorophenyl Ethanone

Established Synthetic Routes to 1-(2-Amino-5-fluorophenyl)ethanone

Conventional Multi-Step Synthesis Approaches

A common and established route to this compound involves a multi-step sequence starting from a readily available precursor. One such method begins with 2'-Fluoroacetophenone. chemicalbook.com This process typically involves a nitration step followed by a reduction.

In the first step, the fluoroacetophenone is nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature, such as -15 °C. This electrophilic aromatic substitution introduces a nitro group onto the aromatic ring, predominantly at the position para to the fluorine atom and meta to the acetyl group, yielding 1-(5-fluoro-2-nitrophenyl)ethanone (B1317261).

The subsequent step involves the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation. The nitro compound is treated with hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt(S)/C), in a solvent like ethanol. chemicalbook.com This reduction step selectively converts the nitro group to the desired amine, yielding this compound. The reported yields for the nitration and reduction steps are 55% and 57%, respectively. chemicalbook.com

Table 1: Conventional Multi-Step Synthesis of this compound

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Nitration | conc. H₂SO₄; HNO₃ / -15 °C | 1-(5-fluoro-2-nitrophenyl)ethanone | 55% |

Specific Precursor-Based Syntheses

The synthesis of this compound can also be accomplished starting from other specific precursors, such as 2-ethynyl-4-fluoroaniline (B2578717). A patented method describes the reaction of 2-ethynyl-4-fluoroaniline with an acid in water under heating conditions. google.com This approach offers a more direct route to the target compound.

The process involves heating 2-ethynyl-4-fluoroaniline in an aqueous solution of an acid, such as hydrochloric acid, phosphoric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or trifluoroacetic acid. google.com The reaction with trifluoroacetic acid at 80°C for 18 hours has been reported to yield the product at 75.8%. google.com A key advantage of this method is the use of water as a solvent, which simplifies the workup procedure. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8-9 with a base, causing the product to precipitate out with high purity. google.com This method is highlighted as being green, environmentally friendly, and suitable for industrial production due to the absence of organic solvents and the simplicity of the process. google.com

Another precursor, 4-fluoroaniline (B128567), can be used in a different synthetic strategy. While a direct, one-pot reaction with acetonitrile (B52724) to form this compound is not commonly reported, multi-step sequences involving 4-fluoroaniline as a starting material are conceivable. These would likely involve acylation followed by other functional group manipulations.

Table 2: Synthesis from 2-ethynyl-4-fluoroaniline

| Precursor | Reagents and Conditions | Yield |

|---|

Reduction of Oxime Precursors in this compound Synthesis

The reduction of oxime precursors presents another viable pathway to synthesize aminophenyl ethanones. This methodology is particularly useful in asymmetric synthesis to obtain chiral amines. While a specific example for the direct synthesis of this compound via oxime reduction was not found in the provided search results, the general principle is well-established for related compounds. rsc.orgpsu.edunih.govresearchgate.net

The synthesis would first involve the formation of an oxime from a suitable ketone precursor, such as 1-(5-fluoro-2-aminophenyl)ethanone oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. orgsyn.org The subsequent step is the reduction of the oxime C=N double bond.

Advanced Synthetic Strategies for this compound

Principles and Applications of Green Chemistry in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.itrsc.orgnih.gov For the synthesis of this compound, several green chemistry concepts can be applied.

One key principle is the use of safer solvents. The patented synthesis from 2-ethynyl-4-fluoroaniline, which utilizes water as the solvent, is a prime example of a greener alternative to traditional organic solvents. google.com Water is non-toxic, non-flammable, and readily available, making it an environmentally benign choice.

Another principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like the acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline can exhibit high atom economy. google.com

Furthermore, the use of catalytic reagents is a cornerstone of green chemistry. Catalysts, such as the platinum on carbon used in the reduction of the nitro group, are used in small amounts and can often be recycled and reused, reducing waste. chemicalbook.com The development of more efficient and selective catalysts is an ongoing area of research with direct implications for the green synthesis of this compound.

Continuous Flow Chemistry Methodologies for Efficient Production of this compound and its Derivatives

Continuous flow chemistry has emerged as a powerful technology for the efficient and scalable synthesis of chemical compounds, including active pharmaceutical ingredients and their intermediates. rsc.orgd-nb.infonih.govnih.govthieme-connect.de This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions, and the potential for automation and high-throughput screening. rsc.orgnih.gov

Similarly, catalytic hydrogenations, such as the reduction of the nitro group, are well-suited for flow chemistry. nih.gov Packed-bed reactors containing the solid-supported catalyst can be used to continuously convert the nitro compound to the desired amine. This setup allows for easy separation of the catalyst from the product stream and can lead to higher productivity compared to batch reactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-Fluoroacetophenone |

| 1-(5-fluoro-2-nitrophenyl)ethanone |

| 2-ethynyl-4-fluoroaniline |

| 4-fluoroaniline |

| Acetonitrile |

| Sulfuric acid |

| Nitric acid |

| Platinum on carbon |

| Ethanol |

| Hydrochloric acid |

| Phosphoric acid |

| Methanesulfonic acid |

| p-toluenesulfonic acid |

| Trifluoroacetic acid |

| Hydroxylamine hydrochloride |

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Purity of this compound

The efficient synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the optimization of reaction conditions and process parameters. Researchers have explored various synthetic pathways, with a significant focus on maximizing yield and ensuring high purity of the final product. Optimization strategies typically revolve around the careful selection of catalysts, solvents, temperature, reaction time, and the nature of reactants and reagents.

One notable and green synthetic route involves the hydration of 2-ethynyl-4-fluoroaniline in an aqueous medium. This method is advantageous due to its operational simplicity, use of water as a solvent, and the ability to produce a high-purity product with a straightforward work-up procedure. The process avoids the use of specialized or high-cost reagents and extreme temperature or pressure conditions, making it suitable for industrial-scale production. google.com

The reaction involves the acid-catalyzed hydration of the ethynyl (B1212043) group to an acetyl group. The choice of acid is a critical parameter influencing the reaction's efficiency and the prevalence of side reactions. A variety of acids have been tested, including phosphoric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, and trifluoroacetic acid. Among these, hydrochloric acid has been identified as the most effective, leading to minimal side reactions and the highest yields. google.com

Further optimization of this process has focused on the concentration of hydrochloric acid, reaction temperature, and reaction duration. The optimal concentration of hydrochloric acid is reported to be in the range of 25-35% by mass. The reaction temperature is another crucial factor, with the ideal range being between 30-100 °C, and more preferably between 50-60 °C. The reaction time is typically between 10 to 30 hours. Following the completion of the reaction, a simple neutralization with a base, such as a 40-50% aqueous sodium hydroxide (B78521) solution to a pH of 8-9, results in the precipitation of the high-purity product. google.com

Below is a data table summarizing the optimized conditions for the synthesis of this compound from 2-ethynyl-4-fluoroaniline:

| Parameter | Optimized Condition | Preferred Range |

| Starting Material | 2-Ethynyl-4-fluoroaniline | - |

| Solvent | Water | - |

| Catalyst/Reagent | Hydrochloric Acid | Phosphoric acid, Sulfuric acid, etc. |

| Acid Concentration | 25-35% (mass) | - |

| Reaction Temperature | 50-60 °C | 30-100 °C |

| Reaction Time | 10-30 hours | - |

| Work-up | Neutralization with NaOH (aq.) to pH 8-9 | - |

Another common synthetic strategy for aromatic amines is the reduction of the corresponding nitro compound. While specific optimization data for the reduction of 1-(5-fluoro-2-nitrophenyl)ethanone is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous compounds like 4-nitroacetophenone. The selective reduction of the nitro group in the presence of a ketone functionality is a key challenge.

Research on the hydrogenation of 4-nitroacetophenone has demonstrated that the choice of catalyst and support is paramount for achieving high selectivity towards the desired aminoacetophenone. For instance, Ru/TiO2 catalysts have shown excellent performance, with the anatase phase of TiO2 being particularly effective. A 2.7 wt% Ru/TiO2(anatase) catalyst can achieve 99.9% selectivity for 4-aminoacetophenone over a broad temperature range (55-115 °C). researchgate.netrsc.org Similarly, low-loading Pt/TiO2 catalysts (e.g., 0.3 wt%) can also provide 100% selectivity to 3-aminoacetophenone at complete conversion of 3-nitroacetophenone, even at elevated temperatures and H2 pressures. researchgate.net

The optimization of reaction parameters for such reductions also includes the solvent, with polar solvents generally favoring the hydrogenation of the nitro group. researchgate.net Iron-based catalysts, in conjunction with silane (B1218182) reducing agents like triethoxysilane, have also emerged as a cost-effective and chemoselective method for nitro group reductions, offering high yields of the corresponding amine while leaving other functional groups like ketones intact. nih.gov

The following table, based on findings from analogous nitroacetophenone reductions, illustrates potential parameters for optimization in the synthesis of this compound via a reduction pathway.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Ru/TiO2 (anatase) | Pt/TiO2 | Amine-bis(phenolate) iron(III) |

| Reducing Agent | H2 | H2 | Triethoxysilane |

| Solvent | Polar Solvent (e.g., Ethanol) | Polar Solvent | Acetonitrile |

| Temperature | 55-115 °C | High Temperature | Room Temperature |

| Pressure | Atmospheric | High Pressure | - |

| Selectivity | High | High | High |

The Friedel-Crafts acylation of appropriately substituted anilines is another potential route. Optimization of this reaction type often involves the choice of Lewis acid catalyst, solvent, and temperature. For instance, in the acylation of para-fluorophenol, a related compound, the use of a phosphomolybdic acid catalyst encapsulated in a metal-organic framework (MOF) has been optimized using response surface methodology. Key parameters that were found to significantly impact the yield were the reaction time, catalyst amount, and the concentration of the active catalytic species. nih.govdocumentsdelivered.com The solvent can also play a crucial role in the selectivity of Friedel-Crafts reactions. researchgate.net

Chemical Reactivity and Transformative Potential of 1 2 Amino 5 Fluorophenyl Ethanone

Mechanistic Investigations of 1-(2-Amino-5-fluorophenyl)ethanone Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic pathways. The electronic properties of the substituents on the phenyl ring govern its reactivity toward both electrophiles and nucleophiles.

The aromatic ring of this compound possesses both nucleophilic and electrophilic character, influenced by its substituents. As a nucleophile, the electron-rich phenyl ring can react with electrophiles in electrophilic aromatic substitution (SEAr) reactions. The rate and regioselectivity of these reactions are determined by the combined electronic effects of the amino, fluoro, and acetyl groups.

Conversely, the presence of the fluorine atom allows for potential nucleophilic aromatic substitution (SNAr) pathways. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this to occur, the ring must be "activated" by potent electron-withdrawing groups. While the acetyl group is electron-withdrawing, the amino group is strongly electron-donating, which generally disfavors SNAr at the fluorine-bearing carbon. However, under specific conditions, such as in the formation of certain heterocyclic systems, the fluorine atom can be displaced.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is a result of the directing effects of the existing substituents. These effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C2 | Strong Electron-Donating (Resonance) | Activating, Ortho/Para-Directing |

| Fluoro (-F) | C5 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating, Ortho/Para-Directing |

| Acetyl (-COCH₃) | C1 | Strong Electron-Withdrawing (Resonance & Inductive) | Deactivating, Meta-Directing |

The final outcome is a competition between these effects:

Position 3: Ortho to the activating -NH₂ group and meta to the deactivating -COCH₃ group. This position is electronically favored.

Position 4: Ortho to the -F group and para to the -COCH₃ group. This position is generally disfavored due to being meta to the strongly activating amino group.

Position 6: Para to the activating -NH₂ group and ortho to the deactivating -COCH₃ and -F groups. This position is highly activated by the amino group, but may experience some steric hindrance.

The carbonyl carbon of the acetyl group is electrophilic and is a primary site for nucleophilic attack. libretexts.org This reactivity allows for a variety of transformations, making the carbonyl group a key handle for derivatization. Common reactions include reduction to form an alcohol, or condensation with amine derivatives.

| Reaction Type | Reagent Example | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Reductive Amination | Amine (R-NH₂) + Reducing Agent | Secondary/Tertiary Amine |

Derivatization Strategies for this compound

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it an ideal substrate for a wide range of derivatization reactions.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound. wjpsonline.com In the case of this compound, the primary amino group can readily react with various aldehydes and ketones to yield a diverse library of fluorinated Schiff bases. researchgate.netnih.gov This reaction is often catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine. nih.gov

The formation of these imines is significant as the C=N bond is a versatile functional group in its own right, capable of undergoing transformations like reduction or cycloaddition. nih.gov

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Benzaldehyde | (E)-1-(5-Fluoro-2-(benzylideneamino)phenyl)ethan-1-one |

| This compound | Acetone | N-(1-(5-fluoro-2-acetylphenyl)imino)propan-2-one |

| This compound | Salicylaldehyde | 1-(5-Fluoro-2-((2-hydroxybenzylidene)amino)phenyl)ethan-1-one |

The ortho-amino acetophenone (B1666503) motif is a classic precursor for the synthesis of numerous heterocyclic systems. The adjacent amino and acetyl groups can react with a third component in cyclocondensation reactions to form fused ring systems. This strategy is a cornerstone of medicinal chemistry for producing core scaffolds of biologically active molecules. frontiersin.orgwhiterose.ac.uk

For instance, in the Friedländer annulation, an ortho-aminoaryl ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl to produce quinolines. Other important heterocyclic systems, such as benzodiazepines, can also be synthesized from this precursor. The presence of the fluorine atom in the final heterocyclic product is often desirable in medicinal chemistry as it can enhance metabolic stability and binding affinity.

| Heterocyclic System | Reaction Type | Co-reactant Example |

| Quinoline (B57606) | Friedländer Annulation | Ethyl acetoacetate |

| Benzodiazepine | Cyclocondensation | 1,2-Diaminoethane (followed by oxidation) |

| Thiazine | Cyclocondensation | Lawesson's Reagent |

Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

The reactivity of this compound is defined by its constituent functional groups: the primary arylamine and the methyl ketone. Each of these groups, influenced by the electronic effects of the other and the fluorine atom on the aromatic ring, can undergo selective transformations.

Reduction of the Ketone: The ketone group is readily reduced to a secondary alcohol. A prominent example is found in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, where this compound serves as a key starting material. In this pathway, the ketone is subjected to an enantioselective reduction to yield the corresponding (R)-alcohol. While various chemical reagents can be employed, a highly efficient method utilizes a biocatalytic approach with a ketoreductase enzyme, achieving high yield and excellent enantioselectivity. chemicalbook.com Standard laboratory reducing agents like sodium borohydride (NaBH₄) are also effective for this transformation, typically reducing the ketone to a racemic alcohol. echemi.combldpharm.com

Table 1: Reduction of the Ketone in this compound

| Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|

| Ketoreductase (Biocatalysis) | (R)-1-(2-Amino-5-fluorophenyl)ethanol | High yield and enantioselectivity; used in Lorlatinib synthesis. | chemicalbook.com |

| Sodium Borohydride (NaBH₄) | 1-(2-Amino-5-fluorophenyl)ethanol | Standard, mild reducing agent; produces a racemic mixture. | echemi.combldpharm.com |

Substitution of the Amino Group: The primary amino group is a key site for building molecular complexity, primarily through the formation of new carbon-nitrogen bonds.

Acylation: The amine can be readily acylated to form amides. This is a standard transformation, often carried out using acyl chlorides or anhydrides in the presence of a base.

Diazotization: As a primary arylamine, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be substituted with a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions. nih.gov

Oxidation: While the ketone itself is at a high oxidation state, the aromatic amine can be susceptible to oxidation. Depending on the reagents and conditions used, oxidation can lead to the formation of nitroso, nitro, or quinone-like compounds. nih.gov However, these reactions must be carefully controlled to avoid polymerization or degradation.

Metal-Catalyzed Reactions Involving this compound as a Ligand or Substrate

The dual functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed reactions, which are fundamental to the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for these transformations.

Buchwald-Hartwig Amination: The primary amino group can participate as a nucleophile in palladium-catalyzed C-N cross-coupling reactions with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of N-arylated derivatives, expanding the molecular framework significantly. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Metal-Catalyzed Quinoline Synthesis (Friedländer Annulation): One of the most important applications of 2-aminoaryl ketones is the synthesis of quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net This reaction can be catalyzed by a range of Brønsted or Lewis acids, including various metal salts. The reaction of this compound with a suitable ketone or aldehyde would produce a 6-fluoro-substituted quinoline, a scaffold present in many biologically active molecules. Catalysts such as iodine, neodymium(III) nitrate, and others have been shown to be effective in promoting this annulation. wikipedia.org A visible-light-mediated, radical-based Friedländer annulation using fluorescein (B123965) as an organic photocatalyst has also been developed for 2-aminoaryl ketones. libretexts.org

Table 2: Potential Metal-Catalyzed Reactions

| Reaction Type | Metal/Catalyst | Coupling Partner / Reactant | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complexes | Aryl Halides/Triflates | N-Aryl-1-(2-amino-5-fluorophenyl)ethanone derivatives | wikipedia.org |

| Friedländer Annulation | I₂, Nd(NO₃)₃, etc. | Ketones with α-methylene group | Substituted 6-Fluoroquinolines | wikipedia.orgresearchgate.net |

| Photocatalytic Friedländer Annulation | Fluorescein (Organic Dye) | α-Methylene carbonyl compounds | Substituted 6-Fluoroquinolines | libretexts.org |

Due to its ability to act as a bidentate ligand through the amino nitrogen and ketone oxygen, this compound also has the potential to form stable complexes with various transition metals, which could themselves be catalytically active or serve as intermediates in more complex transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 5 Fluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific, experimentally verified NMR data for 1-(2-Amino-5-fluorophenyl)ethanone is not published in readily accessible literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No detailed experimental ¹H NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound are available in the public domain. While general ranges for aromatic and methyl protons in similar structures can be predicted, specific assignments and coupling patterns, which are crucial for unambiguous structural confirmation, remain unconfirmed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, there is a lack of published experimental ¹³C NMR data for this compound. The characteristic chemical shifts for the carbonyl carbon, the fluorine-bearing carbon, and other aromatic carbons have not been officially reported.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing the chemical environment of fluorine atoms within a molecule. Unfortunately, no experimental ¹⁹F NMR spectrum or chemical shift value for this compound has been found in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While IR spectroscopy is fundamental for identifying functional groups, a detailed, peer-reviewed, and fully assigned experimental IR spectrum for this compound is not available. The expected characteristic absorption bands for the amino (N-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds have not been experimentally documented and reported. The NIST WebBook, a common source for such data, contains spectra for related but distinct compounds like 1-(2-aminophenyl)ethanone and 1-(3-fluorophenyl)ethanone, which are not suitable for direct comparison. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. While the molecular weight of this compound is known to be approximately 153.15 g/mol , detailed experimental mass spectra (e.g., EI, ESI) and an analysis of its specific fragmentation pathways are not available in the public record. General fragmentation patterns for ketones and aromatic amines can be theorized, but specific data for this molecule is absent. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies on 1 2 Amino 5 Fluorophenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics without the need for physical experimentation. iosrjournals.orgresearchgate.net For 1-(2-Amino-5-fluorophenyl)ethanone, DFT calculations are instrumental in elucidating the influence of the amino (-NH₂), fluoro (-F), and acetyl (-COCH₃) groups on the phenyl ring.

A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. Concurrently, thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing crucial information about the molecule's stability and the thermodynamics of reactions it might undergo. researchgate.netiosrjournals.org While specific, peer-reviewed DFT calculations for the optimized geometry and thermochemistry of this compound are not detailed in the available literature, the table below outlines the key parameters that would be determined in such a study.

Table 1: Representative Geometrical and Thermochemical Parameters from DFT Calculations

| Parameter Type | Examples | Significance |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic), C-N, C-F, C=O | Determines the spatial arrangement and steric properties of the molecule. |

| **Bond Angles (°) ** | C-C-C, C-C-N, H-N-H | Defines the molecule's three-dimensional shape and potential for steric hindrance. |

| Dihedral Angles (°) | C-C-C-O | Describes the rotation of groups around bonds, revealing conformational preferences. |

| Enthalpy (H) | Total Energy (Hartree) | Represents the total energy content of the molecule. |

| Entropy (S) | J/(mol·K) | Measures the degree of molecular disorder or freedom. |

| Gibbs Free Energy (G) | Total Energy (Hartree) | Indicates the spontaneity of chemical reactions involving the molecule. |

This table is illustrative of the types of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, which are the most likely sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing acetyl group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties and Their Interpretation

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger electron-donating (nucleophilic) character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap correlates with high chemical reactivity, low kinetic stability, and high polarizability. |

This table defines the key FMO parameters. The actual energy values are dependent on specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is calculated by DFT and is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles. Blue indicates regions of most positive electrostatic potential (electron-poor), which are attractive to nucleophiles.

In an MEP map of this compound, distinct reactive regions would be visible:

Negative Potential (Red/Yellow): Expected around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These sites are the most likely to interact with positive charges or electrophiles.

Positive Potential (Blue): Expected around the hydrogen atoms of the amino group, making this site a potential hydrogen bond donor and susceptible to interaction with nucleophiles.

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net Calculated vibrational frequencies correspond to peaks in an Infrared (IR) spectrum, helping to identify functional groups. iosrjournals.org Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms provide a theoretical spectrum that aids in the assignment of experimental signals to specific atoms in the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Predicted ¹H NMR Shift (ppm) (Illustrative) | Predicted ¹³C NMR Shift (ppm) (Illustrative) |

|---|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | 3.5 - 5.0 | N/A |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1680 | N/A | 190 - 200 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | 6.5 - 7.5 | 110 - 150 |

| Carbon-Fluorine | C-F Stretch | 1100 - 1250 | N/A | (Highly variable, coupled) |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | 2.0 - 2.5 | 20 - 30 |

Note: The values in this table are representative ranges for these functional groups and are not from a specific calculation for this compound.

Molecular Modeling and Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While DFT calculations focus on a static, minimum-energy state, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time at a given temperature. mdpi.com MD simulations model the movements and interactions of atoms, revealing the molecule's conformational flexibility and how it interacts with its environment, such as solvent molecules or other solutes. nih.gov

For this compound, MD simulations can explore:

Conformational Preferences: The rotation around the single bond connecting the acetyl group to the phenyl ring can be studied to determine the most populated conformations and the energy barriers between them.

Intermolecular Interactions: In a simulated condensed phase, MD can reveal how molecules of this compound interact with each other. Key interactions would include hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another, as well as π-π stacking of the aromatic rings. Understanding these interactions is crucial for predicting crystal packing and physical properties like melting point. mdpi.com

In Silico Screening and Molecular Docking Studies of this compound Derivatives with Biological Targets

This compound is a valuable building block in medicinal chemistry. In silico screening and molecular docking are computational techniques used to predict how a molecule (a ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govplos.org This process is fundamental in drug discovery for identifying potential drug candidates. neliti.comsciencescholar.us

The process involves:

Designing a virtual library of derivatives based on the this compound scaffold.

Selecting a biological target of interest (e.g., a protein kinase, which are common targets for fluorinated compounds).

Using docking software to place each derivative into the binding site of the target and calculate a "binding score" or "binding energy," which estimates the strength of the interaction. nih.govresearchgate.net

A lower binding energy generally suggests a more stable and potent interaction. The analysis also reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. While specific docking studies for derivatives of this compound are not available in the searched literature, the following table illustrates the type of information that would be generated.

Table 4: Illustrative Molecular Docking Results for Hypothetical Derivatives

| Derivative of this compound | Biological Target (Example) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Compound | Epidermal Growth Factor Receptor (EGFR) Kinase | -6.5 | Hydrogen bond with backbone NH; π-π stacking. |

| Derivative A (e.g., with added sulfonyl group) | EGFR Kinase | -8.2 | Additional hydrogen bonds with key amino acid residues (e.g., Met793). |

This table is a hypothetical representation to illustrate the principles and data output of molecular docking studies. EGFR is chosen as a plausible target based on the importance of similar scaffolds in kinase inhibitor design. neliti.comnih.gov

Applications of 1 2 Amino 5 Fluorophenyl Ethanone in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

1-(2-Amino-5-fluorophenyl)ethanone serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring an aniline (B41778) ring substituted with a fluorine atom and an acetyl group, provides reactive sites for diverse chemical transformations. This versatility makes it a valuable precursor for creating complex molecules with potential therapeutic applications.

The presence of the fluorine atom is particularly significant in medicinal chemistry. Fluorine substitution can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can lead to better cell membrane permeability. These properties are highly desirable in the development of new drug candidates.

For instance, this compound is a key intermediate in the synthesis of various biologically active heterocyclic systems. These systems form the core structures of many drugs, and the introduction of a fluorine atom via this compound can lead to novel pharmaceutical agents with improved pharmacological profiles.

Utility in the Construction of Diverse Heterocyclic Systems

The chemical reactivity of this compound makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The amino and acetyl groups on the phenyl ring can participate in various cyclization reactions, leading to the formation of diverse ring systems.

Synthesis of Fluorinated Quinoline (B57606) and Cinnoline (B1195905) Derivatives

Fluorinated quinoline and cinnoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. thepharmajournal.comnih.gov this compound is a key precursor in the synthesis of these important heterocyclic scaffolds.

The synthesis of quinoline derivatives often involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules in a single step. rsc.org These reactions can utilize this compound as a key starting material to introduce a fluorine atom into the quinoline ring system, potentially enhancing the biological activity of the resulting compounds. mdpi.comnih.gov

Cinnoline derivatives, another class of biologically active heterocycles, can also be synthesized from precursors derived from this compound. ijper.org The synthesis of these compounds often involves intramolecular cyclization reactions of appropriately substituted phenyl derivatives. thepharmajournal.com The presence of the fluorine atom can influence the electronic properties of the cinnoline ring system, leading to compounds with unique pharmacological profiles. nih.govnih.gov

Formation of Fluoro-Containing Pyrazoles, Thiadiazoles, and Oxadiazoles (B1248032)

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings containing fluorine, such as pyrazoles, thiadiazoles, and oxadiazoles. These heterocyclic systems are present in numerous compounds with a wide range of biological activities.

Pyrazoles: Fluorinated pyrazole (B372694) derivatives can be synthesized from precursors derived from this compound. chemicalbook.comnih.gov The synthesis often involves the reaction of a hydrazine (B178648) derivative with a β-dicarbonyl compound, which can be prepared from this compound. The resulting fluoro-containing pyrazoles have potential applications in both pharmaceutical and agrochemical industries. google.com

Thiadiazoles: 1,3,4-Thiadiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial and anticonvulsant properties. nih.gov The synthesis of these compounds can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from this compound. The incorporation of a fluorine atom into the thiadiazole ring can lead to compounds with enhanced biological efficacy. nih.govresearchgate.net

Oxadiazoles: 1,2,4-Oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives are another class of heterocyclic compounds with diverse biological activities. nih.govnih.govresearchgate.net The synthesis of these compounds often involves the cyclization of amidoxime (B1450833) or semicarbazone derivatives, respectively, which can be prepared from this compound. The resulting fluoro-containing oxadiazoles are of interest for the development of new therapeutic agents. mdpi.com

Synthesis of Other Biologically Relevant Heterocycles (e.g., Thiadiazines, Triazoles)

Beyond the aforementioned heterocycles, this compound serves as a precursor for the synthesis of other biologically important ring systems, including thiadiazines and triazoles.

Thiadiazines: Fused rsc.orgijper.orgchemicalbook.comthiadiazine 1,1-dioxides have been synthesized as potential inhibitors of enzymes like xanthine (B1682287) oxidase and guanase. nih.gov The synthesis of such fused heterocyclic systems can potentially start from precursors derived from this compound.

Triazoles: 1,2,4-Triazole derivatives are known to possess a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. chemmethod.comnih.govresearchgate.netrsc.orgnih.gov The synthesis of these compounds can involve the reaction of hydrazines or aminoguanidine (B1677879) with various carbonyl compounds or their derivatives, which can be prepared from this compound. The resulting fluorinated triazoles are promising candidates for the development of new therapeutic agents.

Development of Agrochemicals from this compound Precursors

The versatile chemistry of this compound also extends to the development of novel agrochemicals. The incorporation of fluorine into agrochemical molecules can enhance their efficacy, metabolic stability, and selectivity.

For example, derivatives of cinnoline have been approved for use in agriculture as microbicides, pollen suppressants, herbicides, and fungicides. ijper.org The synthesis of such cinnoline derivatives can utilize precursors derived from this compound, highlighting the potential of this compound in the development of new and improved agrochemicals.

The ability to synthesize a wide range of heterocyclic compounds from this compound provides a platform for the discovery of new agrochemicals with diverse modes of action. The fluorine atom can play a crucial role in optimizing the biological activity and physicochemical properties of these compounds for agricultural applications.

Biological Activity Investigations of 1 2 Amino 5 Fluorophenyl Ethanone Derivatives

Structure-Activity Relationship (SAR) Studies of 1-(2-Amino-5-fluorophenyl)ethanone Analogs for Targeted Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, research has shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity.

In the development of analogs of a compound known as FiVe1, which targets the epithelial-mesenchymal transition (EMT) in cancer, specific substitutions have led to substantial improvements in potency. nih.gov For instance, modifying the FiVe1 structure, which has a chloro-substituent at the C-3 position, by introducing different groups at the C-5 position of the phenyl ring has yielded compounds with superior activity. The introduction of a chlorine or a nitrile group at C-5 resulted in an approximately four-fold improvement in potency. nih.gov

Furthermore, a notable trend was observed with methoxy-substituted compounds. Replacing the 3-chloro group of the parent compound with a methoxy (B1213986) group led to a greater than two-fold enhancement in both cytotoxicity and selectivity against mesenchymal cancer cells. nih.gov One particular derivative, compound 4e, which features a methoxy group, demonstrated a remarkable IC₅₀ value of 44 nM in HT-1080 fibrosarcoma cells, a significant improvement over the parent compound's 1564 nM. nih.gov This highlights how strategic modifications, such as the introduction of methoxy, chloro, or nitrile groups at specific positions, can dramatically enhance the desired biological effects of this compound analogs. nih.gov

Evaluation of Anticancer Potential of Derivatives

The anticancer potential of this compound derivatives has been extensively evaluated, with many analogs demonstrating significant cytotoxic effects against a range of cancer cell lines.

The cytotoxic activity of these derivatives has been tested against numerous human cancer cell lines, including those from lung, breast, liver, prostate, and leukemia cancers.

Fluorinated Schiff bases derived from aminophenylhydrazines have shown potent cytotoxicity. nih.govtums.ac.ir For example, one such compound with five fluorine atoms exhibited a very strong cytotoxic effect on the A549 non-small cell lung cancer (NSCLC) cell line, with an IC₅₀ value of 0.64 μM. nih.govtums.ac.ir Similarly, novel spin-labeled derivatives of 5-fluorouracil (B62378) (5-FU) have been synthesized and evaluated. Two of these compounds, 3d and 3f, were found to be twofold more cytotoxic than 5-FU itself against the A-549 lung cancer cell line, with IC₅₀ values of 2.76 μM and 2.38 μM, respectively. nih.gov

Derivatives of 2-amino-1,4-naphthoquinone have also been investigated. Compound 5i, which has a 3-F substituent, showed the best antitumor activity against A549 cells, with an IC₅₀ value of 6.15 µM. nih.gov In another study, a novel benzimidazole (B57391) derivative, se-182, demonstrated potent cytotoxic action against A549 and HepG2 (liver cancer) cell lines with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org

The table below summarizes the in vitro cytotoxicity of various derivatives.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| FiVe1 Analog | 4e | HT-1080 (Fibrosarcoma) | 0.044 | nih.gov |

| Fluorinated Schiff Base | Compound 6 | A549 (Lung) | 0.64 | nih.govtums.ac.ir |

| 5-FU Derivative | 3f | A-549 (Lung) | 2.38 | nih.gov |

| 5-FU Derivative | 3d | A-549 (Lung) | 2.76 | nih.gov |

| 2-Amino-1,4-naphthoquinone | 5i | A549 (Lung) | 6.15 | nih.gov |

| Benzimidazole Derivative | se-182 | HepG2 (Liver) | 15.58 | jksus.org |

| Benzimidazole Derivative | se-182 | A549 (Lung) | 15.80 | jksus.org |

Understanding the mechanisms through which these derivatives exert their anticancer effects is key to their development. Studies have revealed several modes of action, including the induction of apoptosis and the inhibition of cell proliferation.

Fluorinated Schiff base derivatives have been shown to induce cell death primarily through apoptosis. nih.govtums.ac.ir In A549 lung cancer cells treated with these compounds, researchers observed classic signs of apoptosis, such as chromatin condensation, marginalization, and the formation of apoptotic bodies. This was further confirmed by the detection of cleaved caspase-3 expression, a key marker of apoptosis. nih.govtums.ac.ir Another compound from this class, while less cytotoxic, demonstrated a strong antiproliferative effect on A549 cells. nih.gov

The anticancer drug 5-Fluorouracil (5-FU) and its derivatives can trigger apoptosis through various pathways. nih.gov One mechanism involves the activation of caspase-6. It can also generate mitochondrial reactive oxygen species (ROS) in a p53-dependent manner, leading to cell death. nih.gov Furthermore, some derivatives can enhance the chemosensitivity of cancer cells by inducing apoptosis through the inhibition of pathways like the PI3K/AKT pathway. nih.gov

A different mechanism was observed for 2-amino-1,4-naphthoquinone derivatives. Compound 5i was found to induce cell death in A549 cells through autophagy, a cellular process of self-degradation. nih.gov This was evidenced by the regulated expression of LC3 proteins, which are associated with the formation of autophagosomes. nih.gov This suggests that autophagy could be a potential antitumor target for this class of derivatives. nih.gov

In the case of FiVe1 derivatives, the mechanism involves binding to the protein Vimentin (VIM) and inducing hyperphosphorylation at a specific site (Ser56). This action disrupts the mitotic process, ultimately inhibiting cell proliferation. nih.gov

Assessment of Antimicrobial Activities of Derivatives

Beyond their anticancer effects, derivatives of this compound have also been explored for their potential to combat microbial infections.

A series of novel aurone (B1235358) derivatives, which can be synthesized from aminophenyl ethanone (B97240) precursors, were evaluated for their antibacterial activity. mdpi.com Their minimum inhibitory concentrations (MICs) were determined against a panel of bacteria, including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, and mycobacteria like Mycobacterium smegmatis. mdpi.com Several compounds from this series were identified as being particularly active, with some possessing a broad spectrum of antimicrobial activity, showing MIC values as low as 0.78 µM against certain bioweapon-related strains. mdpi.com

Dipeptide-based cationic amphiphiles have also been synthesized and showed remarkable growth-inhibiting activity on several Gram-positive bacteria, with MIC values ranging from 0.1 to 10 mg/mL, and against Gram-negative bacteria with MICs between 5 and 150 mg/mL. researchgate.net

The table below presents the antibacterial efficacy of selected derivatives.

| Derivative Class | Bacterial Species | MIC | Source |

| Aurone Derivative | Various Pathogens | as low as 0.78 µM | mdpi.com |

| Dipeptide Amphiphile | Gram-positive bacteria | 0.1–10 mg/mL | researchgate.net |

| Dipeptide Amphiphile | Gram-negative bacteria | 5–150 mg/mL | researchgate.net |

The antifungal potential of these derivatives has also been investigated. The same series of aurone derivatives tested for antibacterial activity was also screened against the fungal strain Candida albicans. mdpi.com Five of the synthesized compounds were identified as the most active antifungal agents in the initial screening. mdpi.com

Similarly, dipeptide-based cationic amphiphiles demonstrated notable antifungal activity, with MIC values against fungi ranging from 1 to 50 mg/mL. researchgate.net These findings indicate that rational design strategies can produce short peptide-based compounds with significant cell specificity and potent antimicrobial effects. researchgate.net

| Derivative Class | Fungal Species | MIC | Source |

| Aurone Derivative | Candida albicans | Active (specific MICs vary) | mdpi.com |

| Dipeptide Amphiphile | Fungi | 1–50 mg/mL | researchgate.net |

Interaction with Biological Targets and Pathways

Investigations into the derivatives of this compound have extended to their interactions with specific enzymes and receptor systems, highlighting their potential in areas beyond antimicrobial activity.

Enzyme Inhibition Studies (e.g., Cytochrome P450, Kinases like p38MAPK, MCR-1)

The presence of the fluorophenyl group in derivatives of this compound suggests a potential for interaction with various enzyme systems. Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, can significantly influence the binding affinity and inhibitory potential of a molecule.

Cytochrome P450 (CYP450) Inhibition:

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and stress signals, making them attractive targets for the development of anti-inflammatory drugs. nih.gov Several studies have identified compounds containing a fluorophenyl moiety as potent inhibitors of p38α MAPK. For example, various substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines have shown significant p38α MAP kinase inhibitory activity. nih.gov The introduction of an amino group to the pyridine (B92270) C2 position of these molecules led to compounds with potent enzyme inhibition in the nanomolar range. nih.gov

Below is a table of representative p38α MAPK inhibitors containing a fluorophenyl group, illustrating their inhibitory concentrations.

| Compound/Derivative Class | Target Enzyme | IC50 (nM) |

| 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3h-pyrazol-3-one | p38 MAP kinase | 35 |

| Pyrido[2,3-b]pyrazine derivative (9e) | p38α MAP kinase | 38 |

| 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxaline derivative (6f) | p38α MAP kinase | 81 |

This table presents data for compounds that are structurally related to potential derivatives of this compound and contain a fluorophenyl moiety.

MCR-1 Inhibition:

No information was found in the searched literature regarding the investigation of this compound derivatives as inhibitors of the MCR-1 enzyme.

Receptor Binding Assays and Modulation of Neurotransmitter Systems (e.g., dopaminergic and serotonergic pathways)

The structural characteristics of this compound derivatives, particularly the presence of an aromatic amine and a fluorine atom, suggest the potential for interaction with neurotransmitter receptors. Fluorination is a common strategy in medicinal chemistry to modulate the pharmacological properties of ligands for G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com

Dopaminergic and Serotonergic Receptor Binding:

The dopaminergic and serotonergic systems are critical for regulating mood, cognition, and motor functions, and are the targets of many psychoactive drugs. The affinity of a ligand for these receptors is often determined through radioligand binding assays, which measure the displacement of a known radioactive ligand by the test compound. The results are typically expressed as the inhibition constant (Ki).

Studies on various fluorinated aromatic compounds have demonstrated that the position of the fluorine atom can significantly impact binding affinity and selectivity for different receptor subtypes. For example, in a series of indazole and piperazine (B1678402) scaffolds, the introduction of a fluorine atom into the phenyl ring had a beneficial effect on the affinity for the serotonin 5-HT2A receptor. nih.gov Similarly, fluorination has been used to tune the selectivity of ligands for dopamine D2/D3 receptors. mdpi.com

The following table provides representative binding affinity data for various fluorinated compounds at dopaminergic and serotonergic receptors.

| Compound Class | Receptor Target | Binding Affinity (Ki, nM) |

| 2-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (B1200264) (7) | Dopamine D2 | < 0.3 |

| Indazole and piperazine derivative with para-fluorophenyl (11) | Serotonin 5-HT2A | 1.8 |

| Indazole and piperazine derivative with meta-fluorophenyl (10) | Serotonin 5-HT2A | 14 |

| Indazole and piperazine derivative with ortho-fluorophenyl (9) | Serotonin 5-HT2A | 17 |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine (26) | Dopamine D1 | ~2x less affinity than Dopamine |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine (26) | Dopamine D2 | ~2x less affinity than Dopamine |

This table presents data for fluorinated compounds to illustrate the potential for derivatives of this compound to interact with these receptor systems. The data is not for direct derivatives of the subject compound.

Future Directions and Research Challenges for 1 2 Amino 5 Fluorophenyl Ethanone

Development of Novel and Sustainable Synthetic Pathways with Reduced Environmental Impact

A primary challenge in modern chemical synthesis is the development of processes that are not only efficient but also environmentally benign. For a versatile intermediate like 1-(2-Amino-5-fluorophenyl)ethanone, creating sustainable synthetic routes is a critical future objective. Traditional multi-step syntheses often rely on harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. Future research will necessarily pivot towards greener alternatives that minimize ecological impact while maintaining or improving yield and purity.

Biocatalysis and chemoenzymatic strategies represent a frontier in green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental waste. nih.govnih.gov The application of these techniques to the synthesis of this compound and its precursors is a promising, yet underexplored, research avenue.

Enzymes such as hydrolases, oxidoreductases, and lyases can perform highly specific chemical transformations. nih.gov For instance, engineered amine dehydrogenases or transaminases could be employed for the asymmetric amination of a prochiral ketone precursor, providing a direct and stereoselective route to chiral amine derivatives. nih.gov The patent literature reveals significant progress in engineering transaminase enzymes to accommodate bulky aromatic substrates, a technique that could be adapted for intermediates in the synthesis of fluorinated aminoacetophenones. nih.gov Furthermore, multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, could streamline the synthesis, increase efficiency, and minimize waste. nih.gov An example of a potential biocatalytic approach is outlined below.

Table 1: Potential Biocatalytic Steps in Sustainable Synthesis

| Synthetic Step | Enzyme Class | Potential Advantage |

|---|---|---|

| Reductive Amination | Amine Dehydrogenase / Transaminase | High stereoselectivity, mild aqueous conditions |

| Aromatic Hydroxylation | Monooxygenase | Regioselective functionalization |

The primary challenges in this area include enzyme discovery, protein engineering to optimize activity for non-natural substrates, and the development of stable, reusable biocatalyst formulations. Overcoming these hurdles will be key to establishing economically viable and sustainable industrial-scale production.

Discovery of Undiscovered Reactivity Patterns and Novel Derivatization Opportunities

The this compound scaffold possesses multiple reactive sites—the aromatic amine, the acetyl group, and the fluorinated benzene ring—that offer rich opportunities for chemical modification. While standard transformations are known, future research should focus on uncovering novel reactivity and leveraging it for diversity-oriented synthesis (DOS). DOS strategies aim to create structurally diverse libraries of compounds from a common starting material, which is invaluable for drug discovery. mdpi.com

The amino group can be readily acylated or used in condensation reactions. For example, the Claisen-Schmidt condensation of related amino-ethanone compounds with various aromatic aldehydes has been used to generate chalcone-like propenones with potential biological activity. dmed.org.ua The acetyl group's α-carbon can be functionalized, and the carbonyl can participate in reactions to form heterocycles. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the regioselectivity.

Future derivatization efforts could explore:

Multicomponent Reactions: Designing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity.

C-H Activation: Utilizing modern catalytic methods to directly functionalize the C-H bonds of the aromatic ring, providing access to derivatives that are difficult to synthesize via traditional methods.

Photoredox Catalysis: Employing light-mediated reactions to unlock novel reactivity patterns and forge new bonds under exceptionally mild conditions.

Systematic exploration of these avenues will expand the chemical space accessible from this starting material, providing a diverse set of molecules for screening in various applications.

Expansion of Biological Application Spectrum for this compound Derivatives

Derivatives of aminophenones and related heterocyclic structures have demonstrated a wide range of biological activities. The core structure of this compound is a key fragment in many pharmacologically active agents. A major future direction is the systematic synthesis and screening of new derivatives to identify novel therapeutic leads.

The literature provides a strong rationale for this exploration. For instance, derivatives of 2-aminothiazole, a bioisostere of the aminophenyl ring system, have shown anticancer, antimicrobial, and antioxidant properties. mdpi.com Thiouracil derivatives synthesized from related building blocks have exhibited significant activity against breast cancer cells, and pyridazine-containing compounds have shown promise as antimicrobial agents. mdpi.commdpi.com More specifically, dual inhibitors targeting both Bcr-Abl and histone deacetylase (HDAC) for cancer treatment have been successfully designed using a 2-aminothiazole carboxamide scaffold.

A crucial component of expanding the biological application spectrum is the use of Structure-Activity Relationship (SAR) data to guide the design of new compounds. By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can build robust SAR models.

Table 2: Exemplary SAR Insights from Related Compound Classes

| Compound Class | Biological Target/Activity | Key Structural Feature for Activity |

|---|---|---|

| Thiouracil Amides | Anticancer (MCF-7 cells) | Presence of tolyl or halophenyl groups on the amide moiety. mdpi.com |

| 2-Amino-5-arylazothiazoles | Antibacterial (E. coli) | Specific substitutions on the arylazo group significantly modulate potency. mdpi.com |

Future research will involve creating focused libraries of derivatives where specific regions of the molecule are altered. For example, different substituents could be installed on the amino group or diverse heterocyclic rings could be constructed using the acetyl group. The resulting SAR data will be instrumental in designing second-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific disease targets, such as kinases, deacetylases, or microbial enzymes.

Advanced Computational-Experimental Integration for Rational Compound Design and Optimization

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound, integrating these approaches offers a path to rationally design derivatives with desired properties, thereby reducing the time and cost associated with traditional trial-and-error methods.

Computational techniques can be applied at multiple stages of the research process:

Virtual Screening: Using molecular docking to screen large virtual libraries of potential derivatives against the binding site of a biological target.

Predictive Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity, stability, and electronic properties of novel compounds before synthesis. mdpi.com This can help prioritize synthetic targets that are most likely to succeed.

Pharmacophore Modeling: Identifying the key structural features responsible for a compound's biological activity to guide the design of new, more potent analogs.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with better drug-like characteristics early in the discovery pipeline.

A notable example of this integration is the computational design of fluorinated morphine derivatives to achieve pH-specific binding by leveraging the inductive effects of fluorine to alter the pKa of a key amine group. chapman.edu A similar strategy could be used to fine-tune the properties of derivatives of this compound for targeted biological interactions. By combining computational predictions with targeted experimental validation, the design-synthesize-test-analyze cycle can be accelerated, leading to the more rapid optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Amino-5-fluorophenyl)ethanone, and what analytical techniques validate its purity?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or modified aromatic substitution reactions. For example, this compound is prepared using literature-reported methods involving nitration, reduction, or fluorination of precursor aryl acetophenones . Post-synthesis, purity is validated using:

-

NMR Spectroscopy : Proton and carbon NMR (e.g., Bruker ARX 400 MHz) to confirm structural integrity and detect aromatic proton environments .

-

Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to verify molecular ion peaks and isotopic patterns .

-

Chromatography : HPLC or GC-MS to quantify impurities (<1% threshold) .

Key Characterization Data Molecular Formula : C₈H₈FNO Boiling Point : 264°C Density : 1.202 g/cm³

Q. How is this compound utilized in pharmaceutical research?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors like Lorlatinib, a third-generation ALK/ROS1 inhibitor. The amino and fluorine substituents enhance binding affinity to target proteins. Researchers functionalize the ketone group via reductive amination or nucleophilic substitution to generate bioactive scaffolds .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing by-products?

- Methodological Answer :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions improve regioselectivity for the 5-fluoro position .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and reduce side reactions like over-nitration .

- Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the aminophenyl group .

- Data Analysis : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group formation (peak ~1700 cm⁻¹) and adjust conditions dynamically .

Q. How do researchers address stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation products like hydrolyzed ketones or oxidized amines .

- pH Buffering : Store the compound in neutral buffers (pH 6–8) to prevent acid-catalyzed hydrolysis of the acetophenone group .

Q. What advanced techniques are used to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., palladacycles) to study coordination geometry and electronic effects .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in cross-coupling reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points: How to reconcile literature variations?

- Analysis : Some sources report boiling points at 264°C , while analogous fluoro-acetophenones show deviations (e.g., 1-(4-fluorophenyl)ethanone at 469.2 K ).

- Resolution : Variations arise from measurement techniques (e.g., differential distillation vs. computational predictions). Validate via experimental replication using standardized ASTM methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.